molecular formula C16H14N2O2 B8786115 9-(2-Carboxyethyl)aminoacridine

9-(2-Carboxyethyl)aminoacridine

Cat. No.: B8786115
M. Wt: 266.29 g/mol
InChI Key: KTUJIYHCZACYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Carboxyethyl)aminoacridine is a synthetic acridine derivative intended for research applications. Acridine compounds like 9-aminoacridine and its derivatives are investigated primarily for their antimicrobial properties. These compounds have shown promise in targeting fungal topoisomerase II, a critical enzyme for DNA replication, and some derivatives have demonstrated an ability to overcome fluconazole resistance in yeast models . The core 9-aminoacridine structure is also well-established as a mutagen and an intracellular pH indicator in experimental settings . As a research tool, this compound serves as a key scaffold in medicinal chemistry for the development of new therapeutic agents and as a probe for studying nucleic acid interactions and enzyme function. The exact properties and efficacy of the this compound derivative must be confirmed by the researcher. This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-(acridin-9-ylamino)propanoic acid

InChI

InChI=1S/C16H14N2O2/c19-15(20)9-10-17-16-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)16/h1-8H,9-10H2,(H,17,18)(H,19,20)

InChI Key

KTUJIYHCZACYGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Substituent Effects on 9-Aminoacridine Derivatives

Compound Substituent(s) Key Properties Reference
9-(2-Carboxyethyl)aminoacridine -(CH2)2COOH Enhanced hydrophilicity, ionizable carboxyl group
9-Aminoacridine -NH2 pKac ~10; strong base
DAPA -(CH2)3N(CH3)2 Higher cell uptake than carboxyethyl analogs
Proflavine (3,6-Diaminoacridine) -NH2 at C3 and C6 Antiseptic properties; binds DNA intercalatively
9-Benzylaminoacridine -NHCH2C6H5 Dual PDE5/topoisomerase inhibition
THA (1,2,3,4-Tetrahydro-9-aminoacridine) Cyclohexene-fused acridine Moderate AChE inhibition; used in Alzheimer’s research
  • Basicity: The carboxyethyl group reduces the basicity of the aminoacridine core compared to unsubstituted 9-aminoacridine (pKac ~10) .
  • Solubility: The carboxyl group improves aqueous solubility, contrasting with lipophilic derivatives like benzylaminoacridines .

Toxicity and Pharmacokinetics

Table 3: Toxicity Profiles

Compound LD50 (Mouse) Mutagenicity Key Findings Reference
9-Aminoacridine 56 mg/kg (IP) Positive in Ames test High acute toxicity
This compound Not reported Predicted lower risk Carboxyl group may reduce toxicity
DAPA >100 mg/kg (IP) Metabolized to non-mutagenic acridan Faster tissue penetration
THA 25 mg/kg (oral) Moderate neurotoxicity Limited clinical use due to side effects
  • Metabolism : Carboxyethyl derivatives are less likely to form reactive metabolites compared to amsacrine, which generates cytotoxic intermediates .

Preparation Methods

Reaction Mechanism and Conditions

Nucleophilic aromatic substitution (SNAT) is a widely employed method for synthesizing 9-(2-Carboxyethyl)aminoacridine. The process involves reacting 9-chloroacridine (or 9-bromoacridine) with β-alanine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures (70–120°C) under inert atmospheric conditions to prevent oxidation.

Key Parameters:

  • Molar Ratio : A 1:3–5 ratio of 9-chloroacridine to β-alanine ensures complete substitution.

  • Solvent : DMF is preferred due to its high dielectric constant, facilitating nucleophilic attack.

  • Base : Cs₂CO₃ or NaOH is used to deprotonate β-alanine, enhancing its nucleophilicity.

Purification and Yield

Post-reaction, the mixture is cooled to <40°C, and the pH is adjusted to 12–14 using NaOH to precipitate the product. Solid-liquid separation via filtration yields the crude compound, which is further purified via recrystallization in diethyl ether. This method achieves 90–95% isolation yield with >99% purity.

Reductive Amination

One-Pot Synthesis Strategy

Reductive amination offers a streamlined approach by condensing 9-aminoacridine with aldehyde derivatives of β-alanine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaB(OAc)₃H) serves as the reducing agent in methanol or acetonitrile. The reaction proceeds at room temperature, avoiding harsh conditions that might degrade the acridine core.

Optimization Insights:

  • Catalyst : Ti(OPrⁱ)₄ enhances reaction efficiency by stabilizing intermediates.

  • Solvent System : Methanol-acetonitrile (1:1 v/v) balances solubility and reduction kinetics.

Performance Metrics

This method yields 70–80% of the target compound, with impurities primarily arising from over-reduction byproducts. Purification via preparative thin-layer chromatography (TLC) using chloroform-methanol (9:2 v/v) resolves these issues.

Solid-Phase Synthesis (SPS)

Resin-Based Functionalization

Solid-phase synthesis enables modular construction of this compound derivatives. Rink Amide-MBHA or 2-chlorotrityl (Cl-Trt) resins are functionalized with Fmoc-β-alanine, followed by coupling with 9-aminoacridine under SNAT conditions.

Stepwise Protocol:

  • Resin Loading : Fmoc-β-alanine is attached to the resin using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

  • Deprotection : Fmoc removal with piperidine exposes the amine group.

  • Acridine Coupling : 9-Chloroacridine reacts with the resin-bound β-alanine in DMSO at 90°C for 12 hours.

Advantages and Limitations

SPS achieves 84–87% yield with high purity (>98%), making it ideal for generating analogs. However, it requires specialized equipment and longer reaction times (24–48 hours).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Limitations
SNAT90–95>99HighRequires corrosive bases
Reductive Amination70–8095–98ModerateByproduct formation
Solid-Phase Synthesis84–87>98LowCost-intensive, time-consuming

Industrial-Scale Considerations

The CN111018782B patent highlights a scalable one-pot SNAT method using DMF, which minimizes solvent corrosion and simplifies waste management. Key industrial adaptations include:

  • Solvent Recycling : 80–85% DMF recovery via reduced-pressure distillation.

  • Safety Protocols : Substituting phenol with DMF reduces equipment corrosion, enhancing operational safety.

Recent Innovations

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate SNAT reactions, reducing reaction times from hours to minutes. Preliminary data show 95% yield in 15 minutes at 100°C.

Biocatalytic Approaches

Lipase-mediated amidation in ionic liquids offers an eco-friendly alternative, though yields remain suboptimal (50–60%) .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 9-(2-Carboxyethyl)aminoacridine from 9-chloroacridine derivatives?

  • Methodological Answer : Synthesis optimization requires balancing temperature, solvent polarity, and reagent stoichiometry. For example, substituting 9-chloroacridine with carboxyethyl groups can be achieved via nucleophilic substitution in chloroform-ammonia systems to avoid hydrolysis of intermediates . Reactivity studies of dichloracridines suggest that electron-withdrawing substituents (e.g., carboxyl groups) enhance amination efficiency under mild conditions (60–80°C, 12–24 hrs) . Use factorial design (e.g., 2³ factorial experiments) to test variables like reaction time, temperature, and molar ratios, followed by ANOVA to identify significant factors .

Q. How can fluorescence spectroscopy characterize the DNA intercalation properties of this compound?

  • Methodological Answer : Prepare aqueous solutions of the compound at varying concentrations (e.g., 1:1000 to 1:100,000 dilutions) and measure fluorescence emission spectra (excitation ~360 nm, emission ~450 nm). A hypochromic shift or quenching in the presence of DNA indicates intercalation . Validate purity using HPLC with 9-isothiocyanatoacridine derivatization for amino-acid residues, ensuring no side reactions interfere with fluorescence .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow rigorous encryption protocols for data integrity and access controls for hazardous materials . Conduct pre-experiment safety exams (100% score required) covering chemical hygiene plans, including PPE (gloves, goggles) and waste disposal for acridine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Perform meta-analysis of existing studies to identify variables causing discrepancies (e.g., solvent systems, cell lines). For example, acridines like amsacrine show variable efficacy due to differences in DNA topology or solvent polarity during assays . Use standardized protocols (e.g., ISO 10993 for cytotoxicity) and apply multivariate regression to isolate confounding factors .

Q. What computational modeling approaches predict the binding affinity of this compound with DNA targets?

  • Methodological Answer : Employ molecular dynamics (MD) simulations using software like GROMACS to model intercalation into d(CGATCG)₂ sequences. Compare results with density functional theory (DFT) calculations for electronic structure analysis . Validate predictions via isothermal titration calorimetry (ITC) to measure binding constants experimentally .

Q. How does the stability of this compound vary under different pH conditions, and what degradation products form?

  • Methodological Answer : Conduct accelerated stability studies (25–40°C, pH 3–10) with UPLC-MS monitoring. Under acidic conditions, the carboxyethyl group may hydrolyze to acetic acid, while alkaline conditions could deprotonate the acridine ring, altering fluorescence . Use Arrhenius kinetics to extrapolate shelf-life and identify degradation pathways via fragmentation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.